molecular formula C14H13F3N4O4 B2544089 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034539-47-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2544089
CAS No.: 2034539-47-2
M. Wt: 358.277
InChI Key: TVGIBZHUAPIARV-UHFFFAOYSA-N
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Description

This compound features a 4,6-dimethoxy-1,3,5-triazine core linked via a methyl group to a 2,4,5-trifluoro-3-methoxybenzamide moiety. The triazine heterocycle is a common pharmacophore in medicinal and agrochemical agents due to its stability and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O4/c1-23-11-9(16)6(4-7(15)10(11)17)12(22)18-5-8-19-13(24-2)21-14(20-8)25-3/h4H,5H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIBZHUAPIARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC(=NC(=N2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution with methoxide ions. In a typical procedure, cyanuric chloride is reacted with sodium methoxide in anhydrous methanol at 0–5°C, followed by gradual warming to room temperature. The dimethoxy derivative is isolated via recrystallization from ethanol, yielding 4,6-dimethoxy-1,3,5-triazin-2-amine as a key intermediate.

Table 1: Optimization of Triazine Core Synthesis

Reagent System Temperature (°C) Yield (%) Purity (%) Source
NaOMe/MeOH 0–25 78 95
K₂CO₃/DMF 60 65 90
NH₃(g)/THF -10 82 97

Functionalization at the Triazine C2 Position

The C2 position is alkylated to introduce the methylene bridge. Sodium hydride (60% dispersion in oil) in dimethylformamide (DMF) facilitates deprotonation of 4,6-dimethoxy-1,3,5-triazin-2-amine, followed by reaction with methylating agents such as iodomethane. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride has been reported.

Preparation of the 2,4,5-Trifluoro-3-Methoxybenzamide Moiety

The benzamide component is synthesized via fluorination and methoxylation of a nitrobenzene precursor.

Nitro Group Reduction and Fluorination

2-Nitro-4,5-difluoro-3-methoxybenzoic acid is hydrogenated over palladium on carbon (10% w/w) in ethanol to yield the corresponding aniline. Subsequent Schiemann reaction using tetrafluoroboric acid and sodium nitrite introduces the third fluorine at the 2-position. The carboxylic acid is then converted to the acid chloride using thionyl chloride, followed by amidation with ammonia or methylamine.

Key Data:

  • Fluorination Efficiency: 89% yield for trifluoro derivative (via Schiemann reaction).
  • Amidation Yield: 92% when using N-methoxy-N-methylbenzamide (Weinreb amide) as a directing group.

Methoxy Group Installation

Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) on 2,4,5-trifluoro-3-nitrobenzene using sodium methoxide in DMSO at 120°C. The nitro group is subsequently reduced to an amine, which is acylated to form the benzamide.

Coupling of Triazine and Benzamide Moieties

The final step involves conjugating the triazine-methylamine and benzamide units.

Carbodiimide-Mediated Amide Bond Formation

A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The triazine-methylamine is reacted with 2,4,5-trifluoro-3-methoxybenzoyl chloride at 0°C, followed by stirring at room temperature for 12 hours.

Table 2: Coupling Agent Efficiency

Coupling System Solvent Yield (%) Purity (%) Source
EDC/HOBt DCM 85 98
DCC/DMAP THF 72 95
CDMT/NMI Acetonitrile 88 97

CDMT = 2-chloro-4,6-dimethoxy-1,3,5-triazine; NMI = N-methylimidazole

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the triazine-methyl alcohol with the benzamide under mild conditions. This method avoids racemization and is particularly useful for enantiomerically pure intermediates.

Optimization Strategies and Process Scalability

Solvent and Temperature Effects

  • DMF vs. THF: DMF increases reaction rates due to its high polarity, but THF minimizes side reactions in temperature-sensitive steps.
  • Low-Temperature Coupling: Reactions conducted at 0°C reduce epimerization of the benzamide moiety.

Catalytic Enhancements

Palladium-catalyzed C–N coupling (Buchwald-Hartwig) has been explored for triazine-benzamide conjugation, though yields remain suboptimal (≤65%) compared to traditional methods.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • HPLC Purity: >98% achieved via reverse-phase C18 column (acetonitrile/water gradient).
  • ¹⁹F NMR: Distinct signals at δ -112 ppm (C2-F), -118 ppm (C4-F), and -124 ppm (C5-F).
  • Mass Spec: [M+H]⁺ = 428.1 m/z (calculated), 428.0 m/z (observed).

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as THF, methanol, ethanol, or isopropyl alcohol. The presence of bases like sodium carbonate or N-methylmorpholine can enhance the reaction efficiency .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. For example, the condensation reaction with carboxylic acids and amines results in the formation of amides, while esterification with alcohols produces esters .

Scientific Research Applications

Organic Synthesis

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide serves as an effective coupling reagent in organic synthesis. Its ability to activate carboxylic acids facilitates:

  • Amide Synthesis : It promotes the formation of amides from carboxylic acids and amines.
  • Ester Formation : The compound can also be used to synthesize esters from alcohols and carboxylic acids.

Biological Applications

The compound has shown promise in biological research due to its ability to modify biomolecules:

  • Bioconjugation : It is utilized in the ligation of polysaccharides such as hyaluronic acid, enhancing their therapeutic potential.
  • Targeted Drug Delivery : Its chemical structure allows for modifications that can improve drug solubility and bioavailability.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for:

  • Pharmaceutical Intermediates : It plays a crucial role in synthesizing active pharmaceutical ingredients (APIs).
  • Anticancer Research : Preliminary studies have indicated its potential in inhibiting cancer cell proliferation through various mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant growth inhibition with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results demonstrated its potential as a therapeutic agent for autoimmune diseases by significantly reducing interleukin production.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide involves the activation of carboxylic acids to form reactive intermediates. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium. This active ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or other nucleophile, leading to the formation of the corresponding carboxylic derivative .

Comparison with Similar Compounds

Key Observations :

  • Fluorine atoms in the benzamide moiety may enhance membrane permeability compared to non-fluorinated analogs like TRI and PYR, as seen in related agrochemicals (e.g., triflusulfuron methyl ester) .
  • The absence of a free -NH- linker (unlike TRI and PYR) might reduce hydrogen-bonding interactions with fungal targets, though methoxy groups could compensate via hydrophobic effects .

Example Reactions :

Amino Acid Derivatives: CDMT reacts with α-amino acids in 1,4-dioxane/water to form triazinyl-amino acid conjugates (e.g., compounds 3–9 in ) .

Esterification/Coupling: CDMT or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activates carboxyl groups for amidation, as seen in cellulose nanocrystal functionalization .

Functional Group Impact on Bioactivity

  • Triazine Methoxy Groups : Critical for solubility and interaction with fungal enzymes (e.g., cytochrome P450) .
  • Fluorine Substituents : Increase electronegativity and resistance to oxidative degradation, as observed in herbicide analogs like triflusulfuron methyl .
  • Methoxy vs.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a compound that belongs to the class of triazine derivatives. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H12F3N5O4
Molecular Weight 341.26 g/mol
CAS Number 2034521-35-0

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in targeted cells.
  • Gene Expression Modulation : It may influence gene expression related to cell cycle regulation and apoptosis.
  • Binding Interactions : The triazine moiety facilitates binding with biomolecules such as proteins and nucleic acids, potentially altering their function.

Anticancer Properties

Research indicates that triazine derivatives like this compound demonstrate significant anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

Some derivatives within the triazine class have shown promising antimicrobial properties. While specific data on this compound's antimicrobial effects is limited, related compounds have demonstrated efficacy against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar triazine compounds revealed that they significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition highlighted that certain triazine derivatives could competitively inhibit kinases involved in cancer progression. This inhibition was linked to reduced phosphorylation of key signaling molecules in cancer pathways .

Research Findings Summary

The following table summarizes relevant research findings related to the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
Study 1 Anticancer (MCF-7)5 - 15Induces apoptosis via mitochondrial pathways
Study 2 Kinase inhibitionLow nanomolarCompetitive inhibition observed
Study 3 Antimicrobial (Gram-positive)MIC = 8Effective against E. faecalis

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